BenchChemオンラインストアへようこそ!

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid

Xanthine oxidase inhibition URAT1 inhibition Hyperuricemia

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid (CAS 47307-06-2), also designated p-digallic acid or para-digallic acid, is a depside polyphenol formed by intermolecular esterification of two gallic acid units via a para-oriented depside bond at the 4-position of the acceptor galloyl ring. It is the regioisomer of m-digallic acid (CAS 536-08-3), which bears the ester linkage at the 3-position.

Molecular Formula C14H10O9
Molecular Weight 322.22 g/mol
CAS No. 47307-06-2
Cat. No. B1616203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
CAS47307-06-2
Molecular FormulaC14H10O9
Molecular Weight322.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)C(=O)O
InChIInChI=1S/C14H10O9/c15-7-3-6(4-8(16)11(7)19)14(22)23-12-9(17)1-5(13(20)21)2-10(12)18/h1-4,15-19H,(H,20,21)
InChIKeyOVPHIYQDYJLKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic Acid (CAS 47307-06-2): Para-Digallic Acid Identity, Source, and Procurement Context


3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid (CAS 47307-06-2), also designated p-digallic acid or para-digallic acid, is a depside polyphenol formed by intermolecular esterification of two gallic acid units via a para-oriented depside bond at the 4-position of the acceptor galloyl ring [1]. It is the regioisomer of m-digallic acid (CAS 536-08-3), which bears the ester linkage at the 3-position. Both isomers occur naturally as structural subunits of hydrolysable gallotannins and have been isolated from Pistacia lentiscus, Platycarya strobilacea, and Phyllanthus emblica [2]. Commercial preparations frequently exist as isomer mixtures; procurement of the pure para-isomer (CAS 47307-06-2) requires verification of regioisomeric identity via HPLC, NMR, or authenticated reference standard, as the meta-isomer (CAS 536-08-3) is more commonly catalogued . The molecular formula is C₁₄H₁₀O₉ (MW 322.22 g/mol), and the compound contains five phenolic hydroxyl groups plus one free carboxylic acid, conferring both hydrogen-donating antioxidant capacity and metal-chelating potential .

Why Gallic Acid or m-Digallic Acid Cannot Substitute for p-Digallic Acid (CAS 47307-06-2) in Target-Driven Research and Procurement


Substitution of p-digallic acid with its monomer gallic acid, its regioisomer m-digallic acid, or other generic polyphenolic antioxidants fails because the dimeric depside architecture of p-digallic acid generates target-engagement profiles that are qualitatively absent in the monomer and may differ from the meta-isomer. Gallic acid (CAS 149-91-7) lacks inhibitory activity against HIV reverse transcriptase (Ki > 500 µM vs. 0.58 µM for digallic acid) [1], fails to inhibit bacterial DNA gyrase at concentrations up to 500 µM (vs. IC₅₀ ~2 µM for digallic acid) [2], and does not engage URAT1 as a dual XOD/URAT1 inhibitor [3]. The regioisomer distinction between para (CAS 47307-06-2) and meta (CAS 536-08-3) digallic acid carries additional significance: early chemical studies established that only the para-isomer yields ellagic acid upon oxidation, whereas synthetic m-digallic acid does not, indicating fundamentally different chemical reactivity [4]. Furthermore, in solution the two isomers exist in equilibrium, with the meta form predominating in ether and acetone, while the para form may exhibit distinct stability and partitioning behavior [5]. Procurement without regioisomer verification thus introduces uncontrolled variability in both chemical stability and biological readout.

Quantitative Differentiation Evidence for 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic Acid (CAS 47307-06-2) Against Closest Analogs


XOD/URAT1 Dual Target Inhibition with In Vivo Urate-Lowering Superiority Over Benzbromarone and Lesinurad

Digallic acid is a validated dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1), a profile absent in monomeric gallic acid and clinically distinct from single-target agents. Against URAT1, digallic acid exhibited an IC₅₀ of 5.34 ± 0.65 μM, positioning it between the clinical reference drugs benzbromarone (2.01 ± 0.36 μM) and lesinurad (10.36 ± 1.23 μM) [1]. Against XOD, digallic acid showed an IC₅₀ of 1.04 ± 0.23 μM, while its in vivo hydrolysis product gallic acid inhibited XOD with a comparable IC₅₀ of 0.91 ± 0.14 μM — however, gallic acid alone has no URAT1 activity. Critically, at a dose of 10 mg/kg in vivo, digallic acid produced a stronger urate-lowering and uricosuric effect than either benzbromarone or lesinurad [1]. Pharmacokinetic analysis revealed a t₁/₂ of 0.77 ± 0.10 h, with no observable renal toxicity as assessed by CCK-8, serum creatinine, BUN, and HE staining [1]. The carboxyl group of digallic acid was identified by docking analysis as essential for both XOD and URAT1 binding affinity, with URAT1 residues S35, F241, and R477 conferring high-affinity interaction [1].

Xanthine oxidase inhibition URAT1 inhibition Hyperuricemia Dual-target inhibitor

HIV-1 Reverse Transcriptase Inhibition: Sub-Micromolar Ki for Digallic Acid vs. Complete Inactivity of Gallic Acid Monomer

Digallic acid is a potent inhibitor of HIV-1 reverse transcriptase (RT) with a Ki of 0.58 μM, whereas gallic acid — its monomeric constituent — showed no inhibitory activity under identical assay conditions [1]. In the presence of 0.5 μg/mL digallic acid, both HIV-1 RT and murine leukemia virus (MLV) RT were inhibited by approximately 90%. The inhibition mode was partially competitive with respect to the template-primer (rA)ₙ·(dT)₁₂₋₁₈ and noncompetitive with respect to the triphosphate substrate dTTP [1]. SAR analysis of digallic acid derivatives demonstrated that all three hydroxyl groups at the 3, 4, and 5 positions of the galloyl moiety are required for RT inhibitory activity, establishing a strict structural basis for target engagement [1]. DNA polymerases α and β were only moderately inhibited, and DNA polymerase γ, terminal deoxynucleotidyltransferase, and E. coli DNA polymerase I were virtually insensitive, indicating a selective RT inhibition profile [1].

HIV reverse transcriptase Antiviral DNA polymerase Enzyme inhibition

Bacterial DNA Gyrase Inhibition: Digallic Acid IC₅₀ ~2 μM vs. Gallic Acid Inactive up to 500 μM

In a focused polyphenol screen, digallic acid emerged as a potent inhibitor of E. coli DNA gyrase with an estimated IC₅₀ of ~2 μM, whereas gallic acid produced no detectable inhibition at concentrations up to 500 μM — a >250-fold selectivity window [1]. Digallic acid acts as an ATP-competitive inhibitor of the gyrase B subunit, with molecular modeling indicating that the second gallic acid moiety fills a hydrophobic cavity adjacent to the ATP binding site, an interaction geometrically impossible for the monomer [1]. Digallic acid also potently inhibits E. coli DNA topoisomerase IV (estimated IC₅₀ ~8 μM), a secondary antibacterial target [1]. The IC₅₀ of gallate derivatives against DNA gyrase was found to correlate with the length of the hydrocarbon chain, positioning digallic acid as the minimal dimeric scaffold for gyrase inhibition [1]. Tannic acid, which contains multiple digalloyl subunits, inhibited gyrase with an IC₅₀ of 1 μM, consistent with the multivalent presentation of the digalloyl pharmacophore [1].

DNA gyrase Antibacterial Topoisomerase Gallate derivative

Superior DPPH Radical Scavenging in a Multi-Compound Screening Panel: Digallic Acid Among the Most Potent Antioxidants Identified

In an HPLC-based activity profiling study of a 600-extract Panamanian plant library, gallic acid methyl ester and digallic acid derivatives (compounds 2 and 6, a 7:3 mixture of meta and para isomers) exhibited the highest DPPH radical scavenging activity among all isolated constituents, with IC₅₀ values below 10 μg/mL [1]. Specifically, the meta:para digallic acid mixture (7:3) recorded a DPPH IC₅₀ of 9.0 μg/mL [2], performing comparably to gallic acid methyl ester yet within a distinct structural class (depside vs. simple ester) [1]. In parallel assays, digallic acid derivatives showed modest UV-B protective activity, while protocatechuic acid and isoquercitrin were the most photoprotective — establishing that the antioxidant and photoprotective properties are dissociable and compound-specific [1]. A separate study on Phyllanthus emblica further confirmed that digallic acid demonstrated maximum antioxidant activity across multiple assay systems (DPPH, reducing power, superoxide anion, metal chelating) compared to co-isolated phytochemicals including putranjivain-A [3].

DPPH scavenging Antioxidant screening Cosmetic ingredients Natural product profiling

ABTS Radical Scavenging (99%) and Protection Against Lipid Peroxidation (68%) in K562 Cells: Quantitative Antioxidant Efficacy at the Cellular Level

In a dedicated study of digallic acid isolated from Pistacia lentiscus fruits, the compound exhibited a near-complete free radical scavenging activity of 99% against the ABTS⁺ radical and provided 68% protection against H₂O₂-induced lipid peroxidation in the K562 human chronic myelogenous leukemia cell line [1]. These two endpoints capture distinct antioxidant mechanisms: direct radical quenching (ABTS) and membrane-level oxidative damage prevention (lipid peroxidation). The same study demonstrated that digallic acid possesses antimutagenic activity, inhibiting nitrofurantoin- and B[a]P-induced genotoxicity in the SOS chromotest bacterial assay using E. coli PQ37 [1]. Concurrently, digallic acid was shown to inhibit xanthine oxidase, a enzymatic superoxide source, establishing multi-mechanism antioxidant activity spanning direct radical scavenging, enzymatic ROS source inhibition, and cellular lipid peroxidation protection [1].

ABTS scavenging Lipid peroxidation Cytoprotection K562 cells

Antiproliferative Activity in Human Lymphoblastoid TK6 Cells: IC₅₀ 8.5 μg/mL with Caspase-8/3-Dependent Apoptosis Induction

Digallic acid purified from Pistacia lentiscus fruits inhibited the proliferation of human lymphoblastoid TK6 cells with an IC₅₀ value of 8.5 μg/mL (approximately 26 μM), with inhibition of cell growth observed starting from this concentration [1]. The antiproliferative effect was mechanistically attributed to apoptosis induction, confirmed by oligonucleosomal DNA fragmentation (DNA laddering), PARP cleavage, and caspase activation analysis [1]. Pathway dissection revealed that digallic acid activates the caspase-8 extrinsic apoptotic pathway, with caspase-3 also activated in a dose-dependent manner [1]. In a parallel study on K562 cells, digallic acid similarly provoked DNA fragmentation, establishing cross-cell-line apoptotic activity [2]. Together with its radical scavenging and antigenotoxic properties, the apoptotic activity positions digallic acid as a cancer chemoprevention candidate with a multi-mechanism profile [1][2].

Antiproliferative Apoptosis Caspase activation TK6 cells Cancer chemoprevention

Research and Industrial Application Scenarios for 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic Acid (p-Digallic Acid, CAS 47307-06-2)


Hyperuricemia and Gout Drug Discovery: Dual XOD/URAT1 Inhibitor Screening and Lead Optimization

Digallic acid serves as a validated dual-target starting scaffold for hyperuricemia drug discovery programs. With an XOD IC₅₀ of 1.04 ± 0.23 μM and a URAT1 IC₅₀ of 5.34 ± 0.65 μM, it simultaneously inhibits uric acid production and promotes uric acid excretion — a dual mechanism superior to single-target agents such as allopurinol (XOD only) or lesinurad (URAT1 only) [1]. The in vivo demonstration of stronger urate-lowering efficacy than benzbromarone at 10 mg/kg provides a pharmacodynamic benchmark for medicinal chemistry optimization [1]. Procurement of the pure para-isomer (CAS 47307-06-2) is recommended for SAR studies, as the carboxyl group positioning at the 4-position may differentially influence URAT1 binding at residues S35, F241, and R477 compared to the meta-isomer [1].

Antibacterial DNA Gyrase Inhibitor Development: Exploiting the Digalloyl Pharmacophore Against Drug-Resistant Pathogens

Digallic acid's selective inhibition of bacterial DNA gyrase (IC₅₀ ~2 μM) with complete inactivity of gallic acid (up to 500 μM) positions this depside as a minimal pharmacophore for gyrase B-targeted antibacterial discovery [2]. The ATP-competitive mechanism and the established SAR correlation between gallate chain length and potency provide clear vectors for derivatization [2]. Given that digallic acid also inhibits topoisomerase IV (IC₅₀ ~8 μM) — a secondary target for fluoroquinolone-sparing regimens — and that certain gallate derivatives display antimicrobial activity against MRSA, the compound is a strategic procurement choice for academic and industrial antibacterial screening cascades [2].

HIV Reverse Transcriptase Biochemical Studies: Selective RT Inhibition Without Host Polymerase Interference

The sub-micromolar Ki (0.58 μM) of digallic acid against HIV-1 RT, combined with its selectivity over host DNA polymerases (particularly the essential mitochondrial DNA polymerase γ, which is insensitive), makes it a valuable tool compound for RT biochemical and structural studies [3]. The clear SAR requirement for all three hydroxyl groups at the 3, 4, and 5 positions of the galloyl moiety provides a defined starting point for analogue synthesis and co-crystallography efforts [3]. The complete inactivity of gallic acid underscores the necessity of procuring the authentic depside rather than the monomer [3].

Natural Product Antioxidant Reference Standard and Cosmetic Ingredient Benchmarking

With a DPPH IC₅₀ of 9.0 μg/mL (as 7:3 meta:para mixture) and ABTS⁺ scavenging of 99%, digallic acid ranks among the most potent natural antioxidants identified from large-scale plant extract screening [4][5]. This quantitatively benchmarked potency, combined with its classification as a depside rather than a simple phenolic acid or flavonoid, supports its procurement as a reference standard for HPLC-based antioxidant activity profiling, natural product dereplication workflows, and cosmetic ingredient development where polyphenolic antioxidant claims require chemical substantiation [4]. The para-isomer (CAS 47307-06-2) is specifically relevant to cosmetic formulations utilizing Platycarya strobilacea or Pistacia lentiscus extracts where p-digallic acid serves as a quality marker [6].

Quote Request

Request a Quote for 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.